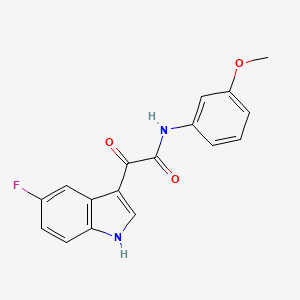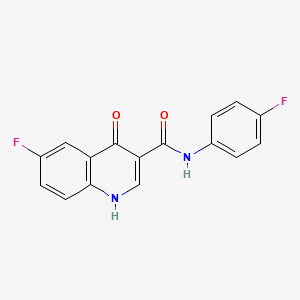
N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine is a complex organic compound that features a benzodioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde.
Introduction of the 5-chloro-3-methoxy-2-propoxybenzyl group: This step involves the alkylation of the benzodioxole ring with the appropriate benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-3-methoxy-2-propoxybenzyl)-1,3-benzodioxol-5-amine: shares structural similarities with other benzodioxole derivatives, such as:
Uniqueness
- This compound is unique due to the presence of the 5-chloro-3-methoxy-2-propoxybenzyl group, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives.
Properties
Molecular Formula |
C18H20ClNO4 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[(5-chloro-3-methoxy-2-propoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C18H20ClNO4/c1-3-6-22-18-12(7-13(19)8-17(18)21-2)10-20-14-4-5-15-16(9-14)24-11-23-15/h4-5,7-9,20H,3,6,10-11H2,1-2H3 |
InChI Key |
LHUUILRTZAZHEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)Cl)CNC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-2-(2-chlorophenyl)-4-methyl-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11472366.png)
![4-(Methoxymethyl)-6-methyl-2-(pyridin-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11472368.png)
![5-(2-hydroxyethyl)-13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11472376.png)
![1-phenyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11472380.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11472384.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B11472390.png)

![1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole](/img/structure/B11472397.png)
![3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11472399.png)
![6'-Amino-1-[(4-fluorophenyl)methyl]-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11472406.png)
![2,3,4-trimethoxy-N-[3-methoxy-4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B11472417.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide](/img/structure/B11472422.png)

![N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B11472435.png)
